1-[(ethylcarbamoyl)amino]-1-oxopropan-2-yl 3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate
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Overview
Description
1-[(Ethylcarbamoyl)amino]-1-oxopropan-2-yl 3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its diverse biological activities, and a cyclopentane ring fused to the quinoline, adding to its structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(ethylcarbamoyl)amino]-1-oxopropan-2-yl 3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-[(Ethylcarbamoyl)amino]-1-oxopropan-2-yl 3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs .
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound’s potential biological activities, such as antimicrobial or anticancer properties, can be explored for therapeutic applications.
Industry: It can be used in the development of new materials or as a precursor for manufacturing pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-[(ethylcarbamoyl)amino]-1-oxopropan-2-yl 3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives and cyclopentane-fused quinolines. Examples are:
- 1-[(ethylcarbamoyl)amino]-1-oxo-2-propanyl N-[(4-chlorophenyl)sulfonyl]alaninate
- 1-[(ethylcarbamoyl)amino]-1-oxo-2-propanyl 4-iodobenzoate
Uniqueness
What sets 1-[(ethylcarbamoyl)amino]-1-oxopropan-2-yl 3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate apart is its unique combination of functional groups and structural features. The presence of the ethylcarbamoyl and dimethoxyphenyl groups, along with the cyclopentane-fused quinoline core, provides a distinct chemical profile that can lead to unique biological activities and chemical reactivity .
Properties
Molecular Formula |
C28H29N3O6 |
---|---|
Molecular Weight |
503.5 g/mol |
IUPAC Name |
[1-(ethylcarbamoylamino)-1-oxopropan-2-yl] (3Z)-3-[(3,4-dimethoxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate |
InChI |
InChI=1S/C28H29N3O6/c1-5-29-28(34)31-26(32)16(2)37-27(33)24-19-8-6-7-9-21(19)30-25-18(11-12-20(24)25)14-17-10-13-22(35-3)23(15-17)36-4/h6-10,13-16H,5,11-12H2,1-4H3,(H2,29,31,32,34)/b18-14- |
InChI Key |
PHJQCMBFMOQNFF-JXAWBTAJSA-N |
Isomeric SMILES |
CCNC(=O)NC(=O)C(C)OC(=O)C1=C2CC/C(=C/C3=CC(=C(C=C3)OC)OC)/C2=NC4=CC=CC=C41 |
Canonical SMILES |
CCNC(=O)NC(=O)C(C)OC(=O)C1=C2CCC(=CC3=CC(=C(C=C3)OC)OC)C2=NC4=CC=CC=C41 |
Origin of Product |
United States |
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